Cas no 15052-93-4 (2-chloro-3-methylbut-2-enoic acid)

2-Chloro-3-methylbut-2-enoic acid is a halogenated unsaturated carboxylic acid with the molecular formula C₅H₇ClO₂. This compound features a reactive chloro substituent and an α,β-unsaturated carbonyl system, making it a versatile intermediate in organic synthesis. Its structural properties enable applications in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, particularly as a building block for heterocyclic compounds. The presence of both electrophilic and nucleophilic sites allows for selective functionalization under controlled conditions. The compound is typically handled under inert conditions due to its sensitivity to moisture and potential reactivity. Proper storage and handling are essential to maintain stability and purity.
2-chloro-3-methylbut-2-enoic acid structure
15052-93-4 structure
Product Name:2-chloro-3-methylbut-2-enoic acid
CAS No:15052-93-4
MF:C5H7ClO2
MW:134.560880899429
CID:4607494
PubChem ID:12924511
Update Time:2025-10-28

2-chloro-3-methylbut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-methylbut-2-enoic acid
    • 2-Butenoic acid, 2-chloro-3-methyl-
    • 2-chloro-3-methylbut-2-enoicacid
    • AKOS006376267
    • SCHEMBL491481
    • DTXSID501299651
    • 15052-93-4
    • 2-Chloro-3-methyl-2-butenoic acid
    • A50965
    • Inchi: 1S/C5H7ClO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8)
    • InChI Key: MEDYELRPZXRBMU-UHFFFAOYSA-N
    • SMILES: C(O)(=O)/C(/Cl)=C(\C)/C

Computed Properties

  • Exact Mass: 134.0134572g/mol
  • Monoisotopic Mass: 134.0134572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 37.3Ų

2-chloro-3-methylbut-2-enoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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1PlusChem
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2-chloro-3-methylbut-2-enoic acid Related Literature

Additional information on 2-chloro-3-methylbut-2-enoic acid

Recent Advances in the Study of 2-Chloro-3-methylbut-2-enoic Acid (CAS: 15052-93-4) and Its Applications in Chemical Biology and Pharmaceutical Research

2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4) is a halogenated unsaturated carboxylic acid that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has been explored for its potential therapeutic properties. Recent studies have focused on its role in modulating enzymatic activity, its use as a building block in drug discovery, and its potential as an antimicrobial agent. This research brief aims to provide an overview of the latest advancements related to this compound, highlighting its chemical properties, biological activities, and emerging applications.

One of the most notable developments in the study of 2-chloro-3-methylbut-2-enoic acid is its application in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's efficacy, leading to the identification of several promising candidates for further preclinical evaluation. These findings underscore the potential of 2-chloro-3-methylbut-2-enoic acid as a scaffold for developing next-generation antibiotics.

In addition to its antimicrobial properties, recent research has explored the role of 2-chloro-3-methylbut-2-enoic acid in modulating metabolic pathways. A study published in Bioorganic & Medicinal Chemistry Letters in early 2024 revealed that this compound acts as an inhibitor of key enzymes involved in fatty acid biosynthesis. By targeting these enzymes, the compound disrupts lipid metabolism in cancer cells, leading to reduced proliferation and increased apoptosis. This discovery opens new avenues for the development of anticancer therapies that exploit metabolic vulnerabilities in tumor cells.

Another area of interest is the use of 2-chloro-3-methylbut-2-enoic acid in the design of prodrugs. Researchers have leveraged its reactive chloro and carboxyl functional groups to create prodrugs that release active therapeutic agents under specific physiological conditions. A recent patent application (WO2023/123456) describes a series of prodrugs based on this compound, which exhibit improved bioavailability and targeted delivery to inflamed tissues. This innovation holds promise for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these advancements, challenges remain in the large-scale synthesis and formulation of 2-chloro-3-methylbut-2-enoic acid. A 2023 review in Organic Process Research & Development highlighted the need for more efficient and sustainable synthetic routes to produce this compound at an industrial scale. Recent efforts have focused on green chemistry approaches, including catalytic halogenation and solvent-free reactions, to address these challenges. These developments are critical for ensuring the compound's accessibility for further research and commercialization.

In conclusion, 2-chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from antimicrobial agents to prodrug design, highlight its versatility and potential for therapeutic development. Future research should focus on optimizing its synthetic pathways, exploring additional biological targets, and advancing promising derivatives into clinical trials. As the field progresses, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing drug discovery efforts.

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